2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSBQQUAKBBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that features a sulfonamide group and a substituted benzothiazole moiety. This compound is notable for its potential therapeutic applications due to the presence of both the sulfonyl and benzothiazole functional groups, which are often associated with biological activity.
Structural Characteristics
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 365.84 g/mol
The structure includes:
- A 4-chlorobenzenesulfonyl group.
- An acetamide linked to a tetrahydro-benzothiazole derivative.
Potential Biological Activities
-
Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example:
- N-(4-chlorophenyl)-2-(benzothiazol-2-yl)acetamide exhibited anticonvulsant activity.
- 4-chloro-N-(substituted phenyl)benzamide demonstrated antimicrobial properties.
- Anticancer Potential : The unique substitution pattern may enhance the anticancer activity of this compound compared to related structures.
- Mechanism of Action : While specific mechanisms for this compound remain unexplored, docking studies could provide insights into its interaction with biological targets such as enzymes or receptors.
Comparative Analysis with Related Compounds
A comparison of structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(benzothiazol-2-yl)acetamide | Contains a benzothiazole and acetamide | Anticonvulsant activity |
| 4-chloro-N-(substituted phenyl)benzamide | Similar sulfonamide structure | Antimicrobial properties |
| 2-(benzenesulfonyl)-N-(benzothiazol-2-yl)acetamide | Benzothiazole and sulfonamide link | Anticancer potential |
This table illustrates how variations in substitution can influence biological activity.
Case Studies and Research Findings
While direct studies on the target compound are scarce, related research provides context:
- Antimicrobial Studies : Research on chloroacetamides indicates that compounds with halogenated phenyl rings exhibit significant antimicrobial effects against Gram-positive bacteria and MRSA. The presence of halogen increases lipophilicity, aiding in cellular penetration .
- Quantitative Structure–Activity Relationship (QSAR) : Studies have employed QSAR analysis to predict the biological activity of newly synthesized compounds based on their structural characteristics. This approach can be applied to assess the potential efficacy of 2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide .
Scientific Research Applications
Biological Activities and Therapeutic Applications
Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes some key findings related to the biological activities of structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | C16H13ClN2OS | Anticancer |
| 4-Chloro-N-(5-methylthiazol-2-yl)benzamide | C10H9ClN2OS | Antibacterial |
| N-(p-Toluenesulfonyl)benzamide | C10H11NO2S | Antifungal |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to 2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways essential for cancer cell proliferation.
- Antibacterial Properties : Another study focused on the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. The compound displayed potent activity against Gram-positive bacteria and was effective in inhibiting bacterial growth through interference with folate synthesis.
- Anticonvulsant Effects : Research involving animal models indicated that similar benzothiazole derivatives could reduce seizure frequency in epilepsy models. The mechanism involved modulation of GABA_A receptor activity.
Q & A
Q. What synthetic methodologies are recommended for the initial preparation of this compound?
A multi-step synthesis is typically employed, starting with the sulfonylation of 4-chlorobenzenesulfonyl chloride with an appropriate amine precursor, followed by coupling to the benzothiazolone core. Key steps include:
- Sulfonylation : Use anhydrous conditions with a base (e.g., triethylamine) to minimize hydrolysis.
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) for high yield and purity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization for crystalline isolation . Experimental Design Tip: Optimize solvent polarity and reaction time using a fractional factorial design to reduce trial-and-error approaches .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential techniques include:
- NMR : , , and 2D NMR (HSQC, HMBC) to confirm the sulfonyl and acetamide linkages.
- IR Spectroscopy : Validate sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., ESI+ mode) . Data Validation: Cross-reference computational NMR predictions (DFT-based) with experimental data to resolve ambiguities .
Q. What preliminary bioactivity assays are appropriate for this compound?
Initial screens should focus on:
- Antioxidant Activity : DPPH radical scavenging assays (IC determination) .
- Enzyme Inhibition : Target enzymes relevant to the benzothiazolone scaffold (e.g., cyclooxygenase or kinase assays). Experimental Controls: Include positive controls (e.g., ascorbic acid for antioxidant assays) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational chemistry improve reaction pathway design for this compound?
- Reaction Mechanism Prediction : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize reaction media for sulfonylation or amidation steps . Case Study: ICReDD’s workflow integrates computational screening with experimental validation, reducing development time by 40% in analogous sulfonamide syntheses .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
- Dynamic Effects : Investigate rotational barriers in the sulfonyl group using variable-temperature NMR.
- Impurity Analysis : Employ LC-MS to detect byproducts (e.g., incomplete sulfonylation) and adjust purification protocols . Methodological Approach: Combine experimental data with computational NMR shifts (e.g., using ACD/Labs or Gaussian) to assign challenging peaks .
Q. What strategies optimize reaction yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Apply a central composite design to evaluate interactions between temperature, catalyst loading, and stoichiometry .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time . Example Optimization: For a similar acetamide, DoE increased yield from 62% to 89% by adjusting solvent polarity and mixing speed .
Q. How to investigate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by HPLC analysis .
- Metabolite Profiling : Use LC-HRMS to identify degradation products and propose degradation pathways .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) with immobilized enzymes.
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to rationalize binding affinities observed in vitro .
Methodological Best Practices
Q. How to address low solubility in bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
